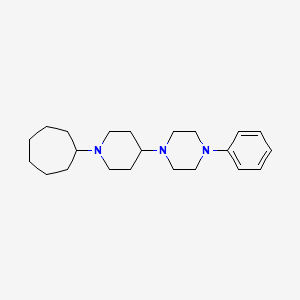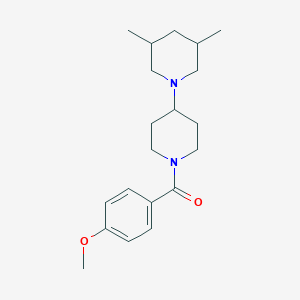
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is a compound that belongs to the class of nitrofurans, which are known for their broad-spectrum antibacterial properties. This compound has garnered significant interest due to its potent antituberculosis activity and its ability to inhibit specific bacterial enzymes .
Preparation Methods
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one typically involves the nitration of furan derivatives followed by various chemical transformations. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the phenylprop-2-en-1-one moiety through a series of reactions, including oxidation and esterification .
Chemical Reactions Analysis
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, and various reducing agents Major products formed from these reactions include amino derivatives and other modified furan compounds.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one involves the inhibition of bacterial enzymes, specifically arylamine N-acetyltransferase (NAT). This enzyme is essential for the intracellular survival of Mycobacterium tuberculosis . By inhibiting NAT, the compound disrupts the bacteria’s metabolic processes, leading to its death .
Comparison with Similar Compounds
3-(5-Nitrofuran-2-yl)-1-phenylprop-2-en-1-one is unique due to its potent antituberculosis activity and low cytotoxicity towards mammalian cells . Similar compounds include:
Nitrofurantoin: Used for urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections. Compared to these compounds, this compound exhibits higher selectivity and potency against Mycobacterium tuberculosis.
Properties
Molecular Formula |
C13H9NO4 |
|---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO4/c15-12(10-4-2-1-3-5-10)8-6-11-7-9-13(18-11)14(16)17/h1-9H/b8-6+ |
InChI Key |
ZLDNVNUDRJJGII-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)

![1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
methanone](/img/structure/B10884064.png)

![1-Benzyl-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10884067.png)
![2-(4-chlorophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10884079.png)
